![molecular formula C21H21N3O5S2 B2910745 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 312755-13-8](/img/structure/B2910745.png)
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide, commonly known as MPT0B390, is a novel small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of thiazole-based compounds and has been found to exhibit potent anti-tumor activity against a wide range of cancer cells.
Mécanisme D'action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that Oprea1_340200 may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
Thiazole derivatives, which oprea1_340200 is a part of, are known to interact with their targets in a way that can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring in the compound is aromatic, allowing it to participate in various chemical reactions such as donor-acceptor and nucleophilic reactions .
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives , it is plausible that Oprea1_340200 may influence multiple biochemical pathways
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves how the drug gets into the body (absorption), where it goes in the body (distribution), how the body chemically modifies the drug (metabolism), and how the body eliminates the drug (excretion)
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it is likely that Oprea1_340200 may have a range of effects at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of Oprea1_340200 can be influenced by various environmental factors. These can include physical factors such as temperature and humidity, biological factors such as the presence of other organisms or biological molecules, and chemical factors such as pH and the presence of other chemicals . Socioeconomic conditions, cultural beliefs and practices, and technological advancements can also impact the action of Oprea1_340200
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MPT0B390 is its potent anti-tumor activity against a wide range of cancer cells. It also exhibits low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, one of the limitations of MPT0B390 is its low solubility in water, which may affect its pharmacokinetics and bioavailability. Moreover, further studies are needed to investigate its long-term toxicity and potential side effects.
Orientations Futures
There are several future directions for the development of MPT0B390 as a therapeutic agent. One possible direction is to optimize its pharmacokinetics and bioavailability by modifying its chemical structure. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents, such as chemotherapy and immunotherapy. Moreover, further studies are needed to investigate its efficacy in clinical trials and its potential as a therapeutic agent for other diseases, such as inflammatory and autoimmune disorders.
Conclusion:
MPT0B390 is a novel small molecule inhibitor that has shown promising results in various preclinical studies. Its potent anti-tumor activity, low toxicity, and ability to sensitize cancer cells to radiotherapy and chemotherapy make it a promising candidate for cancer therapy. However, further studies are needed to investigate its long-term toxicity, potential side effects, and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of MPT0B390 involves a multi-step process that starts with the reaction of 2-amino-4-(2-methoxyphenyl)thiazole with 4-chlorobenzoyl chloride in the presence of a base to form N-(4-(2-methoxyphenyl)-1,3-thiazol-2-yl)-4-chlorobenzamide. This intermediate is then treated with morpholine-4-sulfonyl chloride in the presence of a base to obtain the final product, MPT0B390. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
MPT0B390 has been extensively studied in various preclinical models, and its anti-tumor activity has been demonstrated in multiple cancer cell lines, including lung, breast, colon, and pancreatic cancer cells. It has also been found to exhibit potent anti-angiogenic activity by inhibiting the proliferation and migration of endothelial cells. Moreover, MPT0B390 has been shown to sensitize cancer cells to radiotherapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-28-19-5-3-2-4-17(19)18-14-30-21(22-18)23-20(25)15-6-8-16(9-7-15)31(26,27)24-10-12-29-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORXUOKJQMLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
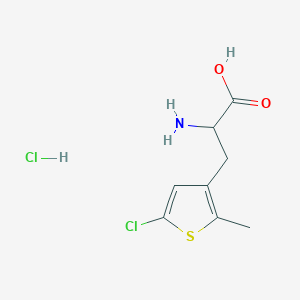
![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2910665.png)
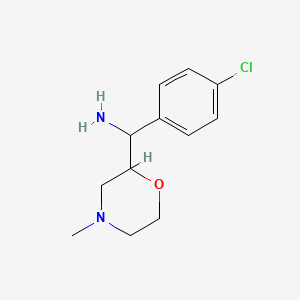
![3-Fluorosulfonyloxy-5-(spiro[2.5]octan-7-ylcarbamoyl)pyridine](/img/structure/B2910667.png)
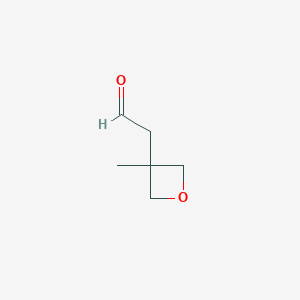

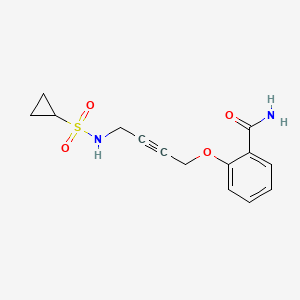
![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2910673.png)


![2-chloro-6-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2910676.png)
![3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2910677.png)
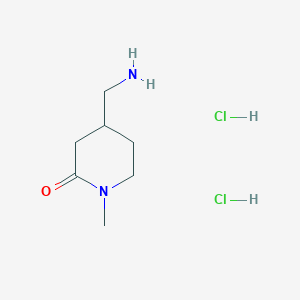
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2910681.png)
